Cas no 1374575-00-4 (Ethyl 2-(5-nitropyrazin-2-yl)acetate)

Ethyl 2-(5-nitropyrazin-2-yl)acetate is a nitro-substituted pyrazine derivative with applications in pharmaceutical and agrochemical research. Its structure features a reactive nitro group and an ester moiety, making it a versatile intermediate for synthesizing heterocyclic compounds. The compound exhibits good solubility in organic solvents, facilitating its use in various reaction conditions. Its nitropyrazine core is particularly valuable for constructing biologically active molecules, including potential drug candidates and crop protection agents. The ethyl ester group enhances its stability and handling properties while allowing further functionalization. This compound is typically handled under controlled conditions due to its sensitivity to heat and strong oxidizing agents.
Ethyl 2-(5-nitropyrazin-2-yl)acetate structure
1374575-00-4 structure
Product Name:Ethyl 2-(5-nitropyrazin-2-yl)acetate
CAS No:1374575-00-4
MF:C8H9N3O4
MW:211.174761533737
CID:2191992
Update Time:2025-10-28

Ethyl 2-(5-nitropyrazin-2-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(5-nitropyrazin-2-yl)acetate
    • KRBUBEUNXXGOHJ-UHFFFAOYSA-N
    • ethyl (5-nitropyrazin-2-yl)acetate
    • ethyl (5-nitropyrazine-2-yl)acetate
    • 2-Pyrazineacetic acid, 5-nitro-, ethyl ester
    • Inchi: 1S/C8H9N3O4/c1-2-15-8(12)3-6-4-10-7(5-9-6)11(13)14/h4-5H,2-3H2,1H3
    • InChI Key: KRBUBEUNXXGOHJ-UHFFFAOYSA-N
    • SMILES: O(CC)C(CC1C=NC(=CN=1)[N+](=O)[O-])=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 241
  • Topological Polar Surface Area: 97.9

Ethyl 2-(5-nitropyrazin-2-yl)acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A099002937-250mg
Ethyl 2-(5-nitropyrazin-2-yl)acetate
1374575-00-4 95%
250mg
$401.25 2022-04-02
Alichem
A099002937-1g
Ethyl 2-(5-nitropyrazin-2-yl)acetate
1374575-00-4 95%
1g
$1,031.80 2022-04-02

Additional information on Ethyl 2-(5-nitropyrazin-2-yl)acetate

Ethyl 2-(5-nitropyrazin-2-yl)acetate (CAS No. 1374575-00-4): A Comprehensive Overview

Ethyl 2-(5-nitropyrazin-2-yl)acetate (CAS No. 1374575-00-4) is a significant compound in the realm of chemical and pharmaceutical research, exhibiting a unique structure that has garnered considerable attention from the scientific community. This compound, characterized by its nitropyrazine moiety, holds promise in various applications, particularly in the development of novel therapeutic agents and agrochemicals. The detailed exploration of its chemical properties, synthesis methods, and emerging applications provides a comprehensive understanding of its potential impact.

The molecular structure of Ethyl 2-(5-nitropyrazin-2-yl)acetate consists of an acetate ester linked to a 5-nitropyrazine ring. This arrangement imparts distinct reactivity and functionality, making it a valuable intermediate in organic synthesis. The presence of the nitro group enhances its utility in further chemical transformations, such as reduction to amine derivatives or nucleophilic substitution reactions. These characteristics have positioned it as a key building block in the synthesis of more complex molecules.

In recent years, the pharmaceutical industry has shown increasing interest in nitro-containing heterocycles due to their broad spectrum of biological activities. Research has demonstrated that compounds featuring nitropyrazine moieties often exhibit potent pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The synthesis and functionalization of Ethyl 2-(5-nitropyrazin-2-yl)acetate have enabled the development of novel drug candidates that target various disease pathways.

One of the most compelling aspects of Ethyl 2-(5-nitropyrazin-2-yl)acetate is its role in the synthesis of bioactive molecules. For instance, studies have highlighted its utility in creating derivatives with enhanced binding affinity to biological targets. By modifying the nitro group or introducing additional functional groups, researchers can fine-tune the pharmacokinetic and pharmacodynamic profiles of these compounds. This flexibility has made it an indispensable tool in medicinal chemistry.

The agrochemical sector has also benefited from the applications of Ethyl 2-(5-nitropyrazin-2-yl)acetate. Its structural features contribute to the development of novel pesticides and herbicides with improved efficacy and environmental safety. Recent advancements in green chemistry have emphasized the need for sustainable synthetic routes, and this compound serves as a prime example of how traditional organic chemistry can be adapted to meet modern environmental standards.

The synthesis of Ethyl 2-(5-nitropyrazin-2-yl)acetate typically involves multi-step organic reactions, starting from readily available precursors such as pyrazine derivatives and nitration reagents. The process often requires careful optimization to achieve high yields and purity. Advances in catalytic methods have further refined these synthetic pathways, making them more efficient and scalable for industrial applications.

From a computational chemistry perspective, the study of Ethyl 2-(5-nitropyrazin-2-yl)acetate has provided valuable insights into molecular interactions and drug-receptor binding mechanisms. Molecular modeling techniques have been instrumental in predicting the biological activity of this compound and its derivatives. These predictions guide experimental design and accelerate the discovery process in drug development.

The future prospects for Ethyl 2-(5-nitropyrazin-2-yl)acetate are promising, with ongoing research exploring new synthetic strategies and applications. The integration of artificial intelligence (AI) into drug discovery is expected to further enhance its utility by enabling faster screening and optimization of potential candidates. As our understanding of molecular interactions continues to evolve, this compound will likely play an even more significant role in advancing chemical biology and therapeutic innovation.

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